molecular formula C13H25NO4 B3017520 tert-Butyl 4-((2-hydroxyethoxy)methyl)piperidine-1-carboxylate CAS No. 1260099-72-6

tert-Butyl 4-((2-hydroxyethoxy)methyl)piperidine-1-carboxylate

Cat. No.: B3017520
CAS No.: 1260099-72-6
M. Wt: 259.346
InChI Key: CJERADZJMWHFHH-UHFFFAOYSA-N
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Description

tert-Butyl 4-((2-hydroxyethoxy)methyl)piperidine-1-carboxylate (CAS 1260099-72-6) is a valuable piperidine-based building block in medicinal chemistry and organic synthesis. This compound, with a molecular formula of C13H25NO4 and a molecular weight of 259.34 g/mol, features a bifunctional structure comprising a tert-butoxycarbonyl (Boc)-protected amine and a terminal hydroxyl group . The Boc protecting group is instrumental for temporary amine masking, enabling selective synthetic transformations on other parts of the molecule, while the hydroxymethyl spacer enhances solubility and provides a handle for further chemical modification. This makes the reagent particularly useful for constructing complex molecules, such as in the development of active pharmaceutical ingredients (APIs) and pharmacological probes. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Proper handling is essential; please consult the Safety Data Sheet for detailed hazard information (H302, H315, H319, H335) . The product should be stored sealed in a dry environment at 2-8°C to maintain stability .

Properties

IUPAC Name

tert-butyl 4-(2-hydroxyethoxymethyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO4/c1-13(2,3)18-12(16)14-6-4-11(5-7-14)10-17-9-8-15/h11,15H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJERADZJMWHFHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)COCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260099-72-6
Record name tert-Butyl 4-((2-hydroxyethoxy)methyl)piperidine-1-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-((2-hydroxyethoxy)methyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 2-hydroxyethoxy methyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a temperature range of 0-25°C and a reaction time of several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified by distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-((2-hydroxyethoxy)methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group or the hydroxyethoxy group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemical research, tert-butyl 4-((2-hydroxyethoxy)methyl)piperidine-1-carboxylate serves as an important intermediate in the synthesis of various organic compounds, including:

  • Pharmaceuticals : Utilized in the development of new drugs targeting the central nervous system.
  • Agrochemicals : Acts as a precursor for compounds used in agricultural applications.

Table 1: Chemical Reactions Involving this compound

Reaction TypeDescription
OxidationConverts to ketones or aldehydes
ReductionForms alcohols or amines
SubstitutionNucleophilic substitution with functional groups

Biology

The compound is utilized in biological studies, particularly in understanding enzyme mechanisms and protein-ligand interactions. It can modulate enzyme activity or alter receptor binding, making it valuable for:

  • Enzyme Inhibition Studies : Investigating how the compound affects specific enzymes.
  • Drug Design : Serving as a building block for creating new therapeutic agents.

Case Study Example : Research has demonstrated that derivatives of this compound can significantly impact enzyme kinetics, providing insights into potential drug targets .

Medicine

In medicinal chemistry, this compound is explored as a building block for novel therapeutics. Its applications include:

  • CNS Drug Development : Targeting neurological pathways to treat disorders such as depression and anxiety.
  • Targeted Protein Degradation (PROTAC technology) : Used as a semi-flexible linker in PROTACs to enhance drug efficacy by promoting targeted degradation of disease-causing proteins .

Mechanism of Action

The mechanism of action of tert-Butyl 4-((2-hydroxyethoxy)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include modulation of enzyme activity or alteration of receptor binding, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Variations

Table 1: Key Structural and Physical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Substituent at Piperidine-4 Position Physical State Purity Key Evidence
This compound (Target) C₁₃H₂₅NO₄ 259.346 (2-Hydroxyethoxy)methyl Not explicitly stated (likely solid or viscous oil) 95–97%
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate C₁₅H₂₃N₃O₂ 277.36 Amino-pyridinyl Light yellow solid -
tert-Butyl 4-((1-((benzyloxy)carbonyl)cyclobutyl)methyl)piperidine-1-carboxylate (37) C₂₄H₃₃NO₄ 399.53 Cyclobutylmethyl with benzyloxycarbonyl Colorless oil -
tert-Butyl 4-(4-methylpentyl)piperidine-1-carboxylate C₁₆H₂₉NO₂ 267.41 4-Methylpentyl Oil -
tert-Butyl 4-(hydroxy(pyridin-2-yl)methyl)piperidine-1-carboxylate C₁₇H₂₄N₂O₃ 304.39 Hydroxy(pyridin-2-yl)methyl Not specified 95%
Key Observations:
  • Substituent Diversity : The target compound’s (2-hydroxyethoxy)methyl group distinguishes it from analogs with aromatic (e.g., pyridinyl in ), alkyl (e.g., 4-methylpentyl in ), or cyclobutyl groups (e.g., compound 37 in ).
  • Polarity and Solubility: The hydroxyl and ether groups in the target compound enhance hydrophilicity compared to non-polar analogs like compound 37 or tert-Butyl 4-(4-methylpentyl)piperidine-1-carboxylate .

Spectral Data and Structural Confirmation

Table 2: NMR and HRMS Highlights
Compound Name ¹H NMR Key Signals (δ, ppm) HRMS (Observed vs. Calculated) Evidence
Target Compound Not provided in evidence Not available -
Compound 37 (Ev6) 1.43 (s, Boc CH₃), 3.66 (s, CO₂CH₃), 4.75–4.82 (C=CH₂) MH⁺: 270.1693 (Calc: 270.1705)
tert-Butyl 4-(4-methylpentyl)piperidine-1-carboxylate (Ev7) 0.89 (d, CH(CH₃)₂), 1.43 (s, Boc CH₃) [M + H]⁺: 268.2276 (Calc: 268.2277)
tert-Butyl (2R)-2-(2-methoxy-2-oxoethyl)-5-methylidenepiperidine-1-carboxylate (Ev18) 3.47 (d, CH₂N), 4.61–4.71 (CHN) MH⁺: 270.1693 (Calc: 270.1705)

Insights :

  • Boc-protected compounds consistently show a singlet at ~1.43 ppm for the tert-butyl group .
  • Ether-linked substituents (e.g., methoxy in Ev18) resonate at 3.4–3.7 ppm, while terminal alkenes (e.g., compound 37) appear at ~4.8 ppm .

Biological Activity

tert-Butyl 4-((2-hydroxyethoxy)methyl)piperidine-1-carboxylate, with the chemical formula C13H25NO4 and CAS number 1260099-72-6, is a compound that has garnered interest for its potential biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a tert-butyl group and a hydroxyethoxy methyl group, contributing to its unique properties. Its molecular weight is approximately 259.35 g/mol, and it is primarily characterized by its ester functional group.

PropertyValue
Chemical FormulaC13H25NO4
Molecular Weight259.35 g/mol
CAS Number1260099-72-6
Purity95%

The biological activity of this compound can be attributed to several mechanisms:

  • Antiviral Activity : Recent studies have explored the potential antiviral properties of this compound. For instance, it has been evaluated against various viruses, showing promising results in inhibiting viral replication without significant cytotoxicity .
  • Cytotoxicity : The compound's cytotoxic effects have been assessed using the half-maximal cytotoxic concentration (CC50) metric. A lower CC50 indicates higher toxicity; however, this compound demonstrates a favorable therapeutic index in preliminary studies .
  • Mechanistic Insights : It is suggested that the compound may interact with specific viral proteins or cellular pathways that facilitate viral entry or replication, although detailed mechanisms remain to be elucidated.

Antiviral Studies

In vitro studies have highlighted the effectiveness of this compound against several viral strains:

Virus TypeEC50 (μM)Cytotoxicity (CC50 μM)Therapeutic Index (TI)
HIV-13.98>400>100
Tobacco Mosaic Virus58.7Not specifiedNot specified

These results indicate that the compound has significant antiviral properties, particularly against HIV-1, with a high therapeutic index suggesting low toxicity relative to its antiviral efficacy .

Cytotoxicity Assessment

The cytotoxic effects were evaluated in various cell lines to determine safety profiles. The CC50 values indicate that while the compound exhibits some cytotoxic effects, they are significantly lower than its antiviral concentrations, suggesting a potentially safe therapeutic window for further development.

Case Studies and Research Findings

Several case studies have been documented regarding the efficacy of this compound:

  • HIV Research : A study demonstrated that this compound effectively inhibited HIV replication in MT-4 cells with an EC50 value of 3.98 μM and a high therapeutic index .
  • Viral Inhibition : In another research effort focusing on tobacco mosaic virus (TMV), the compound displayed effective inhibition at concentrations that did not induce significant cytotoxicity, reinforcing its potential as an antiviral agent .

Q & A

Q. What role does this compound play in synthesizing boron-containing therapeutics?

  • Methodological Guidance :
  • The hydroxyethoxy side chain can serve as a linker for introducing boronate esters via Suzuki-Miyaura cross-coupling, enabling radiopharmaceutical labeling (e.g., 18F^{18}F) .
  • Optimize reaction conditions (Pd(OAc)2_2/XPhos ligand) to achieve >80% yield in coupling with aryl halides .

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